molecular formula C20H23FN4O3S B2566892 Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-03-3

Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2566892
CAS No.: 869343-03-3
M. Wt: 418.49
InChI Key: QUGMFKLALZNCCV-UHFFFAOYSA-N
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Description

Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-03-3) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23FN4O3SC_{20}H_{23}FN_{4}O_{3}S with a molecular weight of 418.5 g/mol. The structure features a piperidine ring connected to a thiazole and triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H23FN4O3SC_{20}H_{23}FN_{4}O_{3}S
Molecular Weight418.5 g/mol
CAS Number869343-03-3

Anticancer Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. In one study, derivatives of thiazolo[3,2-b][1,2,4]triazole were evaluated for their anticancer properties, revealing promising results against colon carcinoma and breast cancer cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been implicated in the inhibition of key metabolic enzymes and pathways related to cancer progression and inflammation. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

Antimicrobial Activity

The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial properties. Studies on related thiazole derivatives have demonstrated antibacterial activity against pathogenic bacteria . This indicates that this compound may also possess similar properties.

Case Studies

  • Cytotoxicity Evaluation : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives had significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Compounds similar to this compound were evaluated for their antibacterial activity against common pathogens. The findings revealed notable effectiveness against Gram-positive bacteria .

Properties

IUPAC Name

ethyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-8-10-24(11-9-13)16(14-6-4-5-7-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,13,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGMFKLALZNCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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